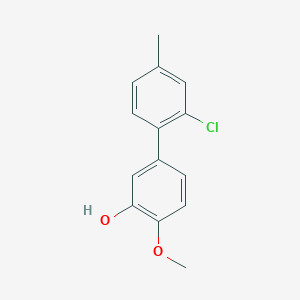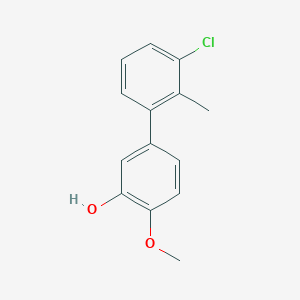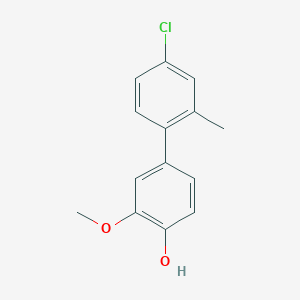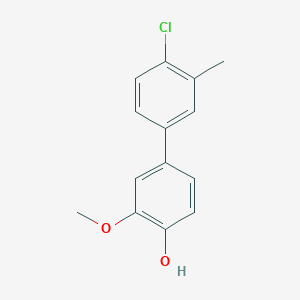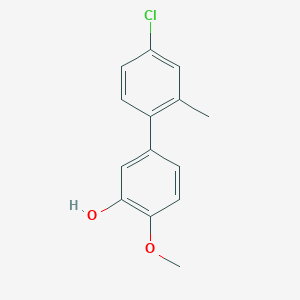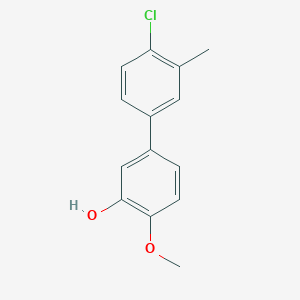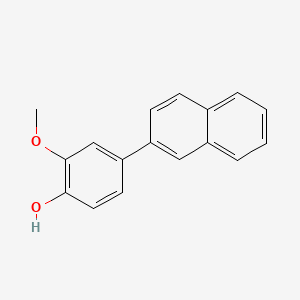![molecular formula C15H12O2S B6379995 5-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95% CAS No. 1261891-24-0](/img/structure/B6379995.png)
5-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95% is a heterocyclic aromatic compound with a wide range of potential applications in the fields of science and engineering. This compound has been studied extensively in recent years due to its unique properties and potential applications.
Scientific Research Applications
5-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95% has been studied extensively in recent years due to its unique properties and potential applications. This compound has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and fragrances. Additionally, it has been used in the synthesis of various polymers and nanomaterials. Furthermore, it has been used as a catalyst for a variety of chemical reactions, such as the oxidation of alcohols and the reduction of nitro compounds.
Mechanism of Action
The mechanism of action of 5-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95% is not entirely understood. However, it is believed to act as an electron donor and acceptor, allowing it to interact with a variety of different molecules. Additionally, it is believed to interact with certain enzymes and proteins, resulting in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95% are not fully understood. However, it has been shown to interact with certain enzymes and proteins, resulting in a variety of effects. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, resulting in increased levels of acetylcholine in the brain. Additionally, it has been shown to activate the enzyme monoamine oxidase, resulting in increased levels of serotonin in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using 5-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95% in laboratory experiments include its relatively low cost, ease of synthesis, and wide range of potential applications. Additionally, it is stable under a variety of conditions and has a low toxicity profile. However, there are some limitations to using this compound in laboratory experiments. For example, it has a relatively low solubility in water, which can limit its use in certain types of experiments. Additionally, it can react with certain compounds, resulting in the formation of unwanted byproducts.
Future Directions
The potential future directions for research involving 5-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95% are numerous. For example, further research could be conducted to explore its potential applications in the synthesis of pharmaceuticals, dyes, and fragrances. Additionally, further research could be conducted to explore its potential applications in the synthesis of polymers and nanomaterials. Furthermore, further research could be conducted to explore its potential use as a catalyst for a variety of chemical reactions. Finally, further research could be conducted to explore its biochemical and physiological effects, as well as its potential therapeutic uses.
Synthesis Methods
The synthesis of 5-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95% can be accomplished by a number of different methods. The most common method is a reaction between 2-methoxyphenol and benzo(b)thiophene-2-sulfonyl chloride. This reaction results in the formation of the desired compound, and can be accomplished in high yields with relatively low temperatures. This method has been used in numerous studies to produce 5-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95%.
properties
IUPAC Name |
5-(1-benzothiophen-2-yl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2S/c1-17-13-7-6-11(8-12(13)16)15-9-10-4-2-3-5-14(10)18-15/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQSPGYTHUYHDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=CC=CC=C3S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[Benzo(b)thiophen-2-yl]-2-methoxyphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

